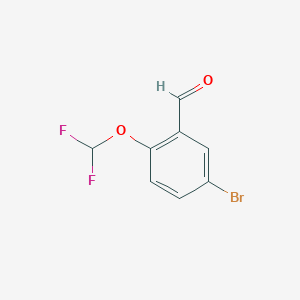

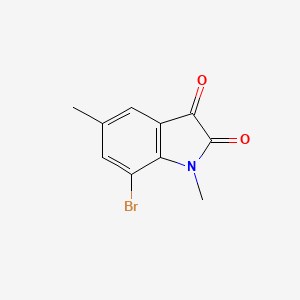

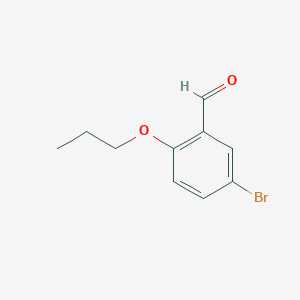

![molecular formula C7H6F3N5 B1271298 5-Methyl-2-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin CAS No. 380340-45-4](/img/structure/B1271298.png)

5-Methyl-2-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin

Übersicht

Beschreibung

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, also known as 5-Methyl-2-TFMT, is a synthetic heterocyclic compound that is used in a variety of scientific research applications. It has been studied for its potential in the fields of biochemistry, physiology, and pharmacology, due to its unique chemical structure and properties. In

Wissenschaftliche Forschungsanwendungen

Antimalaria-Anwendungen

Diese Verbindung wurde synthetisiert und auf ihr Potenzial als Antimalariamittel untersucht . Die Verbindung wurde auf der Grundlage des bioisosteren Ersatzes von funktionellen Gruppen an den Antimalariamitteln Mefloquin und Amodiaquin entwickelt . Sie hat vielversprechende Ergebnisse in der In-vitro-Aktivität gegen Plasmodium falciparum gezeigt, den Parasiten, der für Malaria verantwortlich ist .

Dihydroorotat-Dehydrogenase-Inhibitoren

Die Verbindung wurde als Reaktant für die Synthese von Dihydroorotat-Dehydrogenase-Inhibitoren verwendet . Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Krankheiten wie Malaria .

Ruthenium (II)-Hmtpo-Komplexe

Sie wurde als Reaktant für die Synthese von Ruthenium (II)-Hmtpo-Komplexen verwendet . Diese Komplexe haben verschiedene Anwendungen im Bereich der Chemie .

Vilsmeier-Reaktion von konjugierten Carbocyclen und Heterocyclen

Die Verbindung wurde als Reaktant für die Vilsmeier-Reaktion von konjugierten Carbocyclen und Heterocyclen verwendet . Diese Reaktion ist eine Formylierungsreaktion im Bereich der organischen Chemie .

Untersuchungen der pharmakologischen Aktivität

Die Verbindung wurde bei Untersuchungen der pharmakologischen Aktivität verwendet, die durch die Bindung an HIV TAR RNA verursacht wird . Dies deutet auf potenzielle Anwendungen im Bereich der HIV-Forschung hin .

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine interacts with its target, DHODH, through strong hydrogen bonds . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring enhances the drug’s activity .

Biochemical Pathways

The compound inhibits the activity of DHODH, thereby disrupting the de novo synthesis of pyrimidines . This disruption affects various biochemical pathways that rely on pyrimidines, leading to downstream effects such as inhibition of DNA and RNA synthesis.

Result of Action

The inhibition of DHODH by 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine leads to a decrease in pyrimidine synthesis, which can inhibit the growth of cells that rely on these molecules for DNA and RNA synthesis . This can lead to cytotoxic activities against certain cell lines .

Zukünftige Richtungen

For the optimization of the method of synthesizing this compound, various conditions for this reaction were studied . These include the reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl 2, TiO 2, and SiO 2) or inorganic additives .

Biochemische Analyse

Biochemical Properties

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. The compound interacts with DHODH through strong hydrogen bonds, leading to the inhibition of the enzyme’s activity . This interaction disrupts the pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and parasites like Plasmodium falciparum .

Cellular Effects

The effects of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest. For instance, in gastric cancer cells (MGC-803), it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and the induction of apoptosis. Additionally, the compound affects gene expression by regulating cell cycle-related and apoptosis-related proteins .

Molecular Mechanism

At the molecular level, 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exerts its effects through several mechanisms. It binds to the active site of DHODH, forming strong hydrogen bonds and stacking interactions that inhibit the enzyme’s activity . This binding disrupts the pyrimidine biosynthesis pathway, leading to a decrease in nucleotide availability and subsequent inhibition of DNA and RNA synthesis. The compound also modulates the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting key components of this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on DHODH and the ERK signaling pathway, leading to sustained suppression of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in animal models are dose-dependent. At lower doses, the compound effectively inhibits DHODH activity and suppresses tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on essential cellular processes, such as pyrimidine biosynthesis and cell signaling pathways. Therefore, careful dose optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways, primarily related to pyrimidine biosynthesis. The compound inhibits DHODH, a key enzyme in the de novo synthesis of pyrimidines . This inhibition disrupts the production of uridine monophosphate (UMP), a precursor for the synthesis of other pyrimidine nucleotides. Additionally, the compound may interact with other enzymes and cofactors involved in nucleotide metabolism, further affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DHODH and other enzymes involved in pyrimidine biosynthesis . Additionally, the compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Eigenschaften

IUPAC Name |

5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPPCZBRATEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368312 | |

| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380340-45-4 | |

| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DSM338 interact with DHODH and what are the downstream effects of this interaction?

A1: DSM338 acts as a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , ] This pathway is essential for DNA and RNA synthesis, and its inhibition effectively disrupts cell proliferation and growth. The crystal structures of DHODH from various species (Plasmodium falciparum, human, and rat) in complex with DSM338 reveal that the inhibitor binds to the enzyme's active site. [, , ] This binding event prevents the natural substrate, dihydroorotate, from interacting with DHODH, thus blocking the downstream production of pyrimidines.

Q2: What is known about the structural characterization of DSM338?

A2: While the provided research articles focus on the interaction of DSM338 with DHODH, they don't delve into the detailed spectroscopic characterization of the inhibitor itself. For a comprehensive understanding of DSM338's molecular formula, weight, and spectroscopic data, further research and data sources would be required.

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of DSM338 and its analogs in relation to DHODH inhibition?

A3: The provided research focuses on the crystallographic analysis of DSM338 bound to DHODH from different species. [, , ] While these studies highlight the crucial interactions between DSM338 and the enzyme's active site, they don't provide a systematic exploration of how modifications to the DSM338 scaffold affect its inhibitory potency or selectivity. Further research focused on SAR would be valuable to optimize the compound's properties for potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

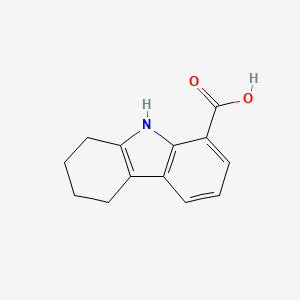

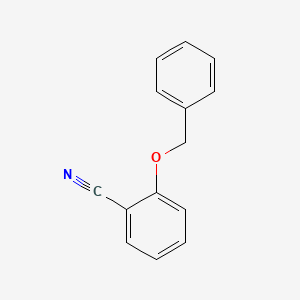

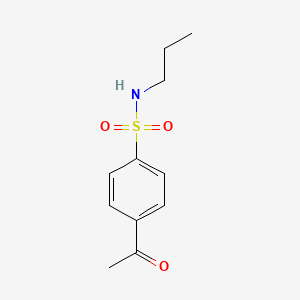

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)